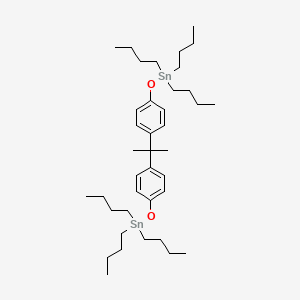
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is a chemical compound with the molecular formula C39H68O2Sn2. It is known for its unique structure, which includes two tributylstannane groups connected by an isopropylidene bridge through p-phenyleneoxy linkages. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) typically involves the reaction of bisphenol A with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) depend on the type of reaction. For example, oxidation reactions yield stannic derivatives, while substitution reactions can produce a variety of functionalized tin compounds.
Scientific Research Applications
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of complexes with biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl (methacryloyloxy)stannane
- Tributyl (oleoyloxy)stannane
Uniqueness
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is unique due to its specific structure, which includes an isopropylidene bridge and p-phenyleneoxy linkages. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24291-51-8 |
|---|---|
Molecular Formula |
C39H68O2Sn2 |
Molecular Weight |
806.4 g/mol |
IUPAC Name |
tributyl-[4-[2-(4-tributylstannyloxyphenyl)propan-2-yl]phenoxy]stannane |
InChI |
InChI=1S/C15H16O2.6C4H9.2Sn/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;6*1-3-4-2;;/h3-10,16-17H,1-2H3;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
TUEGQGMTVUFBHZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















